molecular formula C10H9F3O B1428679 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL CAS No. 869725-46-2

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL

Cat. No.: B1428679
CAS No.: 869725-46-2
M. Wt: 202.17 g/mol
InChI Key: JAICRPHZHDNVQL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL is an organic compound characterized by the presence of a trifluoromethyl group attached to an indane structure The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical and physical properties of the compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL typically involves the introduction of the trifluoromethyl group into the indane structure. One common method is the trifluoromethylation of indane derivatives using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding indane derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 6-(Trifluoromethyl)-2,3-dihydro-1H-indane.

    Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-2,3-dihydro-1H-indane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of a hydroxyl group, affecting its chemical properties and reactivity.

Uniqueness

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAICRPHZHDNVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731271
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869725-46-2
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-(trifluoromethyl)indan-1-one (2.20 g, 11 mmol) in THF (30 mL) was added sodium borohydride (0.50 g, 13 mmol). After being stirred for 30 min, methanol (10 mL) was added slowly. Stirring was continued for 2 hrs. The reaction was quenched by addition of an aqueous ammonium chloride solution. The two layers were separated and the water layer was extracted by ether. The combined organic layers were washed with water, brine, dried over MgSO4 and concentrated. Column chromatography on silica (10-15% EtOAC in hexane) gave the title compound (1.52 g, 68%) as an oil. MS calculated for C10H9F3O: (M+H)+ 203. found 185.0 (M−H2O+1)+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL
Reactant of Route 2
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL
Reactant of Route 3
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6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL
Reactant of Route 4
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL
Reactant of Route 5
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL
Reactant of Route 6
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL

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